Cas no 51152-12-6 ((1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol)

(1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol 化学的及び物理的性質
名前と識別子
-
- Bicyclo[3.1.1]heptane-2-methanol,6,6-dimethyl-, (1S,2R,5S)-
- ((1S)-3c-hexyloxycarbonyl-2,2-dimethyl-cyclobut-r-yl)-acetic acid hexyl ester
- ((1S)-3c-Hexyloxycarbonyl-2,2-dimethyl-cyclobut-r-yl)-essigsaeure-hexylester
- ((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methanol
- (-)-(1S,2R,5S)-myrtanol
- (1S,2R,5S)-(-)-myrtanol
- [(2R)-cis]-1S,5S-6,6-dimethylbicyclo[3.1.1]heptan-2-yl-methanol
- cis-myrtanol
- DestoMycin
- destomycin A
- Destonate 20
- Destonmycin A
- Hygromycin-B
- isomyrtanol
- (1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol
- MFCD00066424
- NS00085254
- ((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]-heptan-2-yl)methanol
- (-)-cis-Myrtanol, analytical standard
- [(1S,2R,5S)-6,6-DIMETHYLBICYCLO[3.1.1]HEPTAN-2-YL]METHANOL
- SCHEMBL3653711
- DTXSID701316780
- LDWAIHWGMRVEFR-CIUDSAMLSA-N
- 51152-12-6
- (-)-cis-Myrtanol
- AKOS006237611
- EN300-23246324
- (1S,2R)-10-Pinanol
- [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol
- trans-myrtanol
- Q67880134
- [(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol
- (1S-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptane-2-methanol
- SCHEMBL3654076
- NS00123104
- EINECS 257-018-9
-
- MDL: MFCD00066424
- インチ: InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m0/s1
- InChIKey: LDWAIHWGMRVEFR-CIUDSAMLSA-N
- ほほえんだ: CC1(C2CCC(C1C2)CO)C
計算された属性
- せいみつぶんしりょう: 154.135765
- どういたいしつりょう: 154.135765
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 0.977 g/mL at 20 °C(lit.)
- ふってん: 127 °C22 mm Hg(lit.)
- フラッシュポイント: 68 °C
- 屈折率: n20/D 1.492
- PSA: 20.23000
- LogP: 2.05100
(1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: 23-24/25
- 福カードFコード:10-23
- ちょぞうじょうけん:2-8°C
(1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23246324-0.1g |
[(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol |
51152-12-6 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
Enamine | EN300-23246324-0.25g |
[(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol |
51152-12-6 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
Enamine | EN300-23246324-0.5g |
[(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol |
51152-12-6 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
Enamine | EN300-23246324-2.5g |
[(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol |
51152-12-6 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
abcr | AB167521-250mg |
(-)-cis-Myrtanol; . |
51152-12-6 | 250mg |
€595.00 | 2025-02-20 | ||
abcr | AB167521-1g |
(-)-cis-Myrtanol; . |
51152-12-6 | 1g |
€1130.50 | 2025-02-20 | ||
1PlusChem | 1P00DCUN-2.5g |
(-)-CIS-MYRTANOL |
51152-12-6 | 95% | 2.5g |
$1859.00 | 2024-04-30 | |
1PlusChem | 1P00DCUN-5g |
(-)-CIS-MYRTANOL |
51152-12-6 | 95% | 5g |
$2722.00 | 2024-04-30 | |
A2B Chem LLC | AG22383-5g |
(-)-CIS-MYRTANOL |
51152-12-6 | 95% | 5g |
$2301.00 | 2024-04-19 | |
A2B Chem LLC | AG22383-10g |
(-)-CIS-MYRTANOL |
51152-12-6 | 95% | 10g |
$3394.00 | 2024-04-19 |
(1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol 関連文献
-
1. Chemistry of silyl thioketones. Part 7. Synthesis, cycloaddition and oxidation of cycloalkyl silyl thioketones and desilylation of the reaction productsBianca F. Bonini,Filippo Busi,Roland C. de Laet,Germana Mazzanti,Jan-Willem J. F. Thuring,Paolo Zanies,Binne Zwanenburg J. Chem. Soc. Perkin Trans. 1 1993 1011
-
P. Veeraraghavan Ramachandran,Michael P. Drolet,Ameya S. Kulkarni Chem. Commun. 2016 52 11897
-
3. Base-catalysed deuterium exchange reactions of 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane [pin-2-(10)-ene] and 6,6-dimethylbicyclo[3.1.1]heptan-2-one (nopinone)Ryuichiro Ohnishi J. Chem. Soc. Perkin Trans. 2 1980 530
-
Eman A. Abd El-Ghffar,Omayma A. Eldahshan,Alaa Barakat,Thomas Efferth Food Funct. 2018 9 6643
-
5. Formation of alcohols from alkenes by reaction with SnCl4–NaBH4Shinzo Kano,Yoko Yuasa,Shiroshi Shibuya J. Chem. Soc. Chem. Commun. 1979 796
-
6. Rearrangements of pinane derivatives. Part IV. Solvolysis of the myrthanyl toluene-p-sulphonatesP. I. Meikle,J. R. Salmon,D. Whittaker J. Chem. Soc. Perkin Trans. 2 1972 23
-
David H. Grayson Nat. Prod. Rep. 2000 17 385
-
John Meurig Thomas Phys. Chem. Chem. Phys. 2014 16 7647
-
Svetlana A. Metlyaeva,Konstantin S. Rodygin,Kristina A. Lotsman,Dmitriy E. Samoylenko,Valentine P. Ananikov Green Chem. 2021 23 2487
-
Brena L. Thompson,Casey R. Simons,Zachariah M. Heiden Chem. Commun. 2019 55 11430
(1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanolに関する追加情報
(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol (CAS No. 51152-12-6): A Comprehensive Overview
(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol (CAS No. 51152-12-6) is a chiral compound with a unique bicyclic structure that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its 6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol core, which imparts specific stereochemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol structure is particularly noteworthy for its ability to serve as a chiral building block in the synthesis of natural products and pharmaceuticals. The chirality of this compound is crucial for its applications in asymmetric synthesis, where it can be used to introduce specific stereochemical configurations into target molecules. Recent studies have highlighted the importance of chiral intermediates in the development of enantiomerically pure drugs, which often exhibit superior pharmacological properties compared to their racemic counterparts.
In the context of organic synthesis, (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol has been utilized in the synthesis of a variety of complex natural products and drug candidates. For example, a recent study published in the Journal of Organic Chemistry demonstrated the use of this compound as a key intermediate in the total synthesis of a potent anti-inflammatory agent. The researchers utilized a sequence of reactions involving (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol to construct the target molecule with high stereoselectivity and yield.
The stereochemical properties of (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol also make it an attractive candidate for use in medicinal chemistry applications. In particular, the compound's ability to influence the conformational behavior of larger molecules can be leveraged to optimize the binding affinity and selectivity of drug candidates. A study published in Medicinal Chemistry Research explored the use of (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol as a scaffold for designing novel inhibitors of protein-protein interactions (PPIs). The researchers found that derivatives of this compound exhibited enhanced binding affinity and selectivity compared to existing inhibitors.
Furthermore, (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol has been investigated for its potential applications in drug delivery systems. The unique bicyclic structure and chirality of this compound can be exploited to create prodrugs that are more stable and have improved pharmacokinetic properties compared to their parent drugs. A recent review article in Current Drug Delivery discussed several examples where (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol was used as a prodrug moiety to enhance the oral bioavailability and reduce the toxicity of therapeutic agents.
The synthetic accessibility of (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol has also been a subject of extensive research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves a catalytic asymmetric hydrogenation reaction followed by selective functionalization steps to achieve high enantiomeric purity and yield. These advancements in synthetic methodology have made (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol more readily available for use in various chemical and pharmaceutical applications.
In addition to its role as an intermediate and scaffold in chemical synthesis and drug development, (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol has also been studied for its potential biological activities. Preliminary studies have shown that certain derivatives of this compound exhibit anti-inflammatory and anti-cancer properties in vitro and in animal models. For instance, a study published in Cancer Letters reported that a derivative of (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol inhibited the growth of human cancer cells by inducing apoptosis and disrupting cell cycle progression.
The future prospects for (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol are promising across multiple areas of research and development. Ongoing studies are focused on optimizing its synthetic routes to improve efficiency and scalability while exploring new applications in drug discovery and delivery systems. As our understanding of chiral chemistry continues to advance, it is likely that this compound will play an increasingly important role in shaping the landscape of modern medicinal chemistry.
51152-12-6 ((1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol) 関連製品
- 770-71-8(1-adamantylmethanol)
- 13393-93-6(Tetrahydroabietyl Alcohol)
- 17071-62-4(1,3-Adamantanedimethanol)
- 26919-42-6(3,5-Dimethyl-1-adamantanemethanol)
- 14064-13-2((1-Methylcyclohexyl)methanol)
- 17471-43-1({tricyclo3.3.1.0,3,7nonan-3-yl}methanol)
- 53369-17-8((-)-trans-Myrtanol)
- 2680817-19-8(5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid)
- 899966-71-3(2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide)
- 2137582-84-2(2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester)
